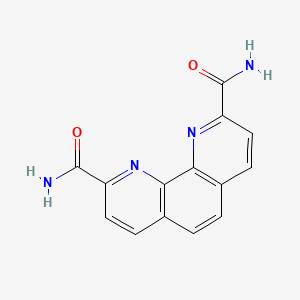

1,10-Phenanthroline-2,9-dicarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,10-Phenanthroline-2,9-dicarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C14H10N4O2 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Coordination Chemistry

1,10-Phenanthroline-2,9-dicarboxamide and its derivatives are recognized for their ability to form stable complexes with various metal ions. Their tetradentate nature allows them to coordinate effectively with actinides and lanthanides, making them crucial in nuclear chemistry.

Table 1: Selectivity of this compound Derivatives for Metal Ions

Environmental Applications

The compound has been extensively studied for its ability to extract hazardous metals from contaminated environments. Its selectivity for d- and f-block metals makes it suitable for environmental sensing and remediation.

Case Study: Extraction of Hazardous Metals

A study demonstrated that various derivatives of this compound exhibited good extraction capabilities for cadmium, lead, and copper from aqueous solutions. The synthesized compounds were tested as ionophores in potentiometric sensors, showing high sensitivity towards these metals while displaying negligible response to lanthanides .

Analytical Chemistry

In analytical applications, this compound is employed as a fluorescent probe due to its ability to form stable complexes with rare earth metals like europium. This property is utilized in time-resolved fluorometric assays.

Table 2: Fluorescent Properties of 1,10-Phenanthroline Derivatives

| Compound | Metal Ion | Fluorescence Lifetime (μs) | Application |

|---|---|---|---|

| BCPDA (4,7-bis-(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid) | Eu(III) | Long (up to 1000) | Time-resolved fluoroimmunoassays |

Macrocyclic Ligands

Recent developments have led to the synthesis of macrocyclic derivatives of this compound. These macrocycles exhibit enhanced properties for metal ion extraction compared to their linear counterparts.

Case Study: Macrocyclic Ligands

Research indicated that newly synthesized 24-membered macrocyclic ligands showed improved extraction efficiency for actinides like americium and europium compared to traditional ligands. This was attributed to their unique structural properties that facilitate better metal coordination .

化学反应分析

Metal Complexation Reactions

The compound’s bifunctional carboxamide groups enable selective coordination with transition metals and actinides. Key reactions include:

Lanthanide/Actinide Coordination

-

Forms stable 1:1 or 2:1 (ligand:metal) complexes with trivalent lanthanides (Ln³⁺) and actinides (An³⁺) in nitrate media .

-

Selectivity : Demonstrates higher affinity for Am(III) over Eu(III), with separation factors (SF) up to 51 in solvent extraction systems using chlorinated solvents .

| Metal Ion | Log K (Stability Constant) | Separation Factor (SF) vs. Eu³⁺ |

|---|---|---|

| Am³⁺ | 12.3 ± 0.4 | 51 |

| Eu³⁺ | 9.8 ± 0.3 | 1 (reference) |

Data from solvent extraction studies using 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline .

Transition Metal Binding

-

Coordinates with Cu(II), Zn(II), Cd(II), and Pb(II) to form luminescent complexes.

-

Example Reaction :

Ligand+Cu NO3 2→[Cu Ligand NO3 ]+

Complexes characterized by UV-Vis spectroscopy (λ<sub>max</sub> = 450–480 nm) and X-ray crystallography .

Macrocycle Formation

Reaction with diamine linkers yields macrocyclic derivatives with enhanced stereochemical flexibility:

24-Membered Macrocycles

-

Synthesis : Reacting 1,10-phenanthroline-2,9-dicarboxylic acid dichloride with piperazine forms 24-membered macrocycles (e.g., L2 and L3 ) in ~40% yield .

Dichloride+PiperazineDMF 60 CMacrocycle -

Properties :

Ligand Modification Reactions

The carboxamide groups serve as sites for structural diversification:

N-Alkylation/N-Arylation

-

Reaction : Treatment with alkyl/aryl halides under basic conditions introduces substituents at the amide nitrogen .

Ligand+R XNaH DMFN Alkylated Derivative -

Impact on Selectivity :

Thiosemicarbazone Formation

-

Reaction : Condensation with thiosemicarbazide yields bis-thiosemicarbazone derivatives :

Dicarbaldehyde+ThiosemicarbazideEtOH Bis thiosemicarbazone -

Applications : Potential use in heavy metal sensing due to S/N donor sites .

Solvent Extraction Mechanisms

The ligand’s extraction efficiency depends on:

-

Hard-Soft Acid-Base (HSAB) Interactions : Oxygen donors preferentially bind An³⁺ over Ln³⁺ via intra-ligand synergism .

-

Substituent Effects :

Stability and Decomposition

属性

分子式 |

C14H10N4O2 |

|---|---|

分子量 |

266.25 g/mol |

IUPAC 名称 |

1,10-phenanthroline-2,9-dicarboxamide |

InChI |

InChI=1S/C14H10N4O2/c15-13(19)9-5-3-7-1-2-8-4-6-10(14(16)20)18-12(8)11(7)17-9/h1-6H,(H2,15,19)(H2,16,20) |

InChI 键 |

DIEQJVMDQHNUTR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C(=O)N)N=C(C=C2)C(=O)N |

同义词 |

1,10-phenanthroline-2,9-dicarboxamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。